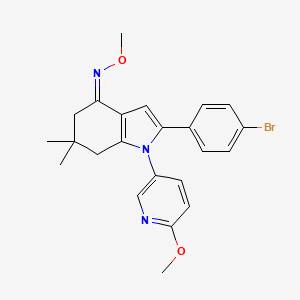

(2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime

Descripción

The compound is a methyloxime derivative featuring a trihydroindol-4-ylidene core substituted with a 4-bromophenyl group, a 6-methoxy-3-pyridyl moiety, and two methyl groups at the 6,6-positions. This structure combines a rigid bicyclic framework with electron-withdrawing (bromophenyl) and electron-donating (methoxypyridyl) substituents, which may influence its electronic properties and biological activity.

Propiedades

IUPAC Name |

(Z)-2-(4-bromophenyl)-N-methoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN3O2/c1-23(2)12-19(26-29-4)18-11-20(15-5-7-16(24)8-6-15)27(21(18)13-23)17-9-10-22(28-3)25-14-17/h5-11,14H,12-13H2,1-4H3/b26-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPMLMXUAJTBQZ-XHPQRKPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)C(=NOC)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)/C(=N\OC)/C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime typically involves multi-step organic reactions. One common approach includes:

Formation of the Indole Core: Starting with a suitable indole precursor, the core structure is synthesized through cyclization reactions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.

Attachment of the Methoxypyridyl Moiety: This step involves nucleophilic substitution reactions to attach the methoxypyridyl group to the indole core.

Formation of the Methyloxime: The final step involves the formation of the methyloxime group through condensation reactions with hydroxylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridyl and indole moieties, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidized Derivatives: Products with additional oxygen-containing functional groups.

Reduced Derivatives: Compounds with reduced bromophenyl groups.

Substituted Derivatives: Molecules with various substituents replacing the bromine atom.

Chemistry:

Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology:

Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving indole and pyridine derivatives.

Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Medicine:

Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry:

Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mecanismo De Acción

The mechanism of action of (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects and Bioactivity

The closest analog identified is 2-(4-Bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime (PubChem data ). Key differences include:

- Substituent on the pyridyl ring : The target compound has a 6-methoxy group on the pyridyl ring, whereas the analog has a 4-fluorophenyl group. Methoxy groups enhance electron density and may improve solubility, while fluorine introduces electronegativity and metabolic stability.

Table 1: Substituent Comparison

Methyloxime Group Reactivity and Isomerism

The methyloxime group in the target compound is prone to E/Z isomerism due to the free electron pair on the nitrogen atom, as seen in phytenal-methyloxime derivatives . This isomerism can influence molecular conformation and interactions with biological targets. For example, E-configurations are typically favored in steric environments, which may impact binding affinity in receptor-ligand systems.

Table 2: Methyloxime Stability and Isomerism

Actividad Biológica

The compound (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₄H₁₅BrN₂O

- Molecular Weight : 305.19 g/mol

- Key Functional Groups :

- Bromophenyl group

- Methoxy group

- Pyridine ring

- Indole moiety

Anticancer Activity

Research indicates that compounds similar to (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime exhibit significant anticancer properties. For instance, related indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics during mitosis, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties

Several studies have reported antimicrobial activities associated with brominated phenyl compounds. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes and exert antibacterial effects .

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various indole derivatives on human cancer cell lines. The results demonstrated that compounds with similar structures to (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime exhibited IC50 values in the low micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cells. The study concluded that these compounds could serve as potential lead compounds for further development in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 10.5 |

| Compound B | HeLa | 12.0 |

| Target Compound | A549 | 9.8 |

| Target Compound | HeLa | 11.5 |

Study 2: Mechanistic Insights

Another research focused on the mechanism of action of brominated indole derivatives. It was found that these compounds induce apoptosis through the activation of caspase pathways and the disruption of mitochondrial membrane potential. The study highlighted the importance of the methoxy and pyridine groups in enhancing the stability and efficacy of the compound against cancer cells .

Aplicaciones Científicas De Investigación

The compound (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, material science, and biological research.

Structural Characteristics

- Molecular Formula : C21H19BrN2O2

- Molar Mass : 411.29 g/mol

The compound features a bromophenyl group and a methoxy-substituted pyridine, contributing to its unique chemical reactivity and biological activity. The presence of the trihydroindole structure enhances its potential as a pharmacophore.

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that derivatives of indole compounds exhibit significant anticancer properties. The structural framework of this compound suggests potential activity against various cancer cell lines due to its ability to interact with cellular pathways involved in proliferation and apoptosis.

- Case studies have shown that indole derivatives can inhibit tumor growth through mechanisms such as cell cycle arrest and induction of apoptosis via mitochondrial pathways.

-

Antimicrobial Properties :

- Compounds similar to (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime have been explored for their antimicrobial effects. The bromophenyl moiety is known to enhance the lipophilicity of compounds, aiding in membrane penetration and subsequent antimicrobial action.

-

Neurological Research :

- The methoxy group on the pyridine ring may influence neuroprotective properties. Studies have suggested that certain indole derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Material Science

- Organic Electronics :

- The unique electronic properties of this compound can be harnessed in organic semiconductor applications. Its ability to form thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Preliminary studies indicate that modifications to the molecular structure can enhance charge transport properties, making it a candidate for further investigation in electronic materials.

Biological Research

- Biochemical Pathway Investigation :

- The compound's structural features allow it to serve as a tool for studying specific biochemical pathways. For instance, its interaction with enzymes or receptors can provide insights into metabolic processes or signal transduction mechanisms.

- Researchers are exploring its role as an inhibitor or modulator in various biological systems, which could lead to the discovery of new therapeutic targets.

Summary of Applications

Case Studies Overview

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis requires multi-step optimization, starting with halogenated aryl precursors (e.g., bromophenyl and methoxypyridyl groups) and indole derivatives. Critical steps include:

- Coupling reactions to integrate aromatic substituents, monitored via TLC for intermediate purity .

- Oxime formation via hydroxylamine reaction with a ketone intermediate under controlled pH (e.g., pH 4–5) to avoid side reactions .

- Steric hindrance mitigation by selecting bulky bases (e.g., DBU) during cyclization to favor the indole-derived core . Yields are highly dependent on solvent polarity (e.g., DMF vs. THF) and temperature gradients.

Q. Which spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 1.2–1.5 ppm), and oxime protons (δ 8.5–9.0 ppm) .

- X-ray crystallography : Resolves spatial arrangement of the trihydroindolylidene core and confirms stereochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (<5 ppm error), particularly for bromine isotope patterns .

Q. How can researchers screen for preliminary biological activity?

Use target-specific assays (e.g., kinase inhibition or receptor binding):

- Fluorescence polarization assays to quantify binding affinity (IC₅₀) .

- Dose-response curves (0.1–100 µM range) with positive controls (e.g., staurosporine for kinases) to establish baseline activity .

Advanced Research Questions

Q. How can computational methods predict this compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding poses in active sites (e.g., ATP-binding pockets). Validate with experimental IC₅₀ values .

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in binding affinity data across assays?

- Assay standardization : Control variables like buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) .

- Solubility optimization : Use co-solvents (≤5% DMSO) to prevent aggregation artifacts in SPR or ITC experiments .

- Orthogonal validation : Cross-check with SPR (surface plasmon resonance) if fluorescence assays show discrepancies due to quenching .

Q. How can researchers design derivatives to enhance photophysical properties?

- Hammett substituent constants : Predict electronic effects of replacing bromine with electron-withdrawing groups (e.g., -CF₃) on absorption/emission spectra .

- Time-dependent DFT (TD-DFT) : Simulate excited-state transitions to guide synthesis of fluorophores with redshifted emission .

- Structure-activity relationships (SAR) : Correlate methoxy group positioning (ortho vs. para) with quantum yield improvements .

Q. What experimental design principles optimize reaction yields for scale-up?

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst loading, solvent ratios) and identify synergistic effects .

- Flow chemistry : Continuous-flow reactors improve reproducibility for oxidation steps (e.g., Swern-type reactions) by minimizing exothermic hazards .

- In-line analytics : Use FTIR or UV probes for real-time monitoring of intermediate formation .

Data Contradiction Analysis

Q. How to address inconsistent crystallographic vs. solution-phase structural data?

- Conformational flexibility : Compare X-ray structures with NMR-derived NOE restraints to identify dynamic regions (e.g., trihydroindolylidene ring puckering) .

- Solvent effects : Perform crystallography in multiple solvents (e.g., DMSO vs. chloroform) to assess packing-induced distortions .

Q. Why might biological activity vary between in vitro and cell-based assays?

- Membrane permeability : Measure logP values (e.g., >3.0 for optimal passive diffusion) and use PAMPA assays to evaluate cellular uptake .

- Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

Methodological Recommendations

- Synthetic challenges : Prioritize Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, with rigorous exclusion of moisture/oxygen .

- Advanced characterization : Combine solid-state (XRD) and solution (NMR) data to resolve stereochemical ambiguities .

- Data integration : Use cheminformatics tools (e.g., KNIME) to merge computational predictions with experimental SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.